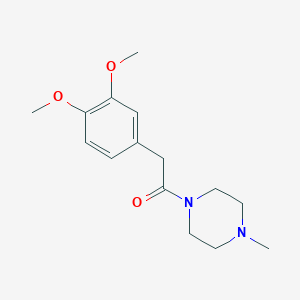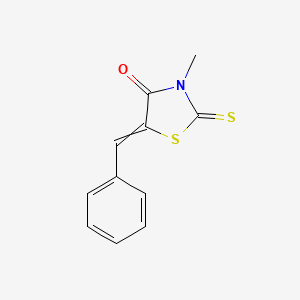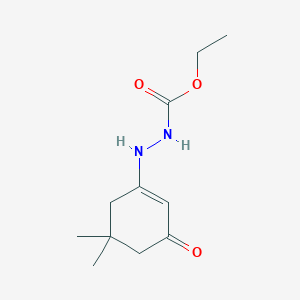![molecular formula C22H24ClN5O2 B12496600 [1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)
[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a triazole ring, a piperazine ring, and various substituents
Vorbereitungsmethoden
The synthesis of 1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the piperazine ring: This step often involves a Mannich reaction, where the piperazine moiety is introduced.
Introduction of substituents: The chloro, methyl, and methoxy groups are added through various substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions vary based on the specific reaction pathway .
Wissenschaftliche Forschungsanwendungen
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The triazole and piperazine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(3-chloro-4-methylphenyl)urea: This compound shares the chloro and methyl substituents but differs in its core structure.
3-chloro-4-methylphenyl isocyanate: Another related compound with similar substituents but different functional groups.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar triazole and piperazine structure but with different substituents.
The uniqueness of 1-[1-(3-chloro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H24ClN5O2 |
|---|---|
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24ClN5O2/c1-15-8-9-17(14-18(15)23)28-16(2)21(24-25-28)22(29)27-12-10-26(11-13-27)19-6-4-5-7-20(19)30-3/h4-9,14H,10-13H2,1-3H3 |
InChI-Schlüssel |
GNFMQLDBMKRTAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12496532.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12496541.png)
![10,16-dinaphthalen-1-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12496554.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)




